molecular formula C27H29N5O3S B2864358 Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate CAS No. 443356-13-6

Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate

Cat. No. B2864358
CAS RN: 443356-13-6
M. Wt: 503.62
InChI Key: XDNSTFVRMVHMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C27H29N5O3S and its molecular weight is 503.62. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Chemical Transformations

Quinazoline derivatives are synthesized through various methods, including base-catalyzed ring transformations and cyclization reactions. For instance, a study detailed an efficient synthesis pathway for congested 2-aminoquinazolines, showcasing the versatility of these compounds in organic synthesis Farhanullah et al., 2009. Another research demonstrated the cyclization of cyanamides with 2-aminophenyl ketones, leading to various quinazoline derivatives Shikhaliev et al., 2008.

Chemical Properties and Reactions

The chemical properties of quinazoline derivatives enable them to undergo diverse reactions, such as nucleophilic substitution, to afford a wide range of heterocyclic compounds. For example, research into tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives outlined the synthesis of complex molecules with potential pharmacological activities Zaki et al., 2017.

Potential Applications in Scientific Research

While the applications of the exact compound might not be directly reported, quinazoline and pyrimidine derivatives are widely explored for their potential in medicinal chemistry, material science, and as intermediates in organic synthesis. For instance, studies have investigated the antimicrobial, antitubercular, and antioxidant activities of pyrimidine-azetidinone analogues Chandrashekaraiah et al., 2014, demonstrating the broad applicability of these compounds in developing new therapeutic agents.

properties

IUPAC Name

methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3S/c1-16-13-17(2)29-25(28-16)31-32-23(33)21-12-9-19(24(34)35-6)14-22(21)30-26(32)36-15-18-7-10-20(11-8-18)27(3,4)5/h7-14H,15H2,1-6H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNSTFVRMVHMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2SCC4=CC=C(C=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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